molecular formula C19H18FNO2 B1591530 4-Cyano-3-fluorophenyl 4-pentylbenzoate CAS No. 86786-89-2

4-Cyano-3-fluorophenyl 4-pentylbenzoate

Cat. No.: B1591530
CAS No.: 86786-89-2
M. Wt: 311.3 g/mol
InChI Key: ISGYBTOINXAQJG-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a chemical compound known for its unique properties and applications. It is a liquid crystal compound that exhibits polymorphism and has significant thermodynamic properties. The compound is characterized by its rigid core and flexible terminal chains, which contribute to its liquid crystalline behavior .

Mechanism of Action

Target of Action

The primary target of 4-Cyano-3-fluorophenyl 4-pentylbenzoate is the liquid crystal phase of materials . This compound is known to influence the orientation and alignment of molecules within this phase .

Mode of Action

This compound interacts with its targets by inducing changes in the thermodynamic properties of the liquid crystal phase . It affects the balance between energetic favorability and entropic favorability, which are key factors in the formation of the partially ordered states in the liquid crystal phases .

Biochemical Pathways

The action of this compound primarily affects the thermodynamic pathways involved in the formation and stabilization of liquid crystal phases . The compound’s interaction with these pathways results in significant changes in phase behaviors .

Pharmacokinetics

Its thermodynamic properties suggest that its bioavailability may be influenced by factors such as temperature and the size and thermal history of the sample .

Result of Action

The action of this compound results in the formation of seven distinct phases: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The compound also induces transitions between these phases .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the size and thermal history of the sample . For instance, certain crystalline phases were observed only when the sample was subjected to a lowest temperature of 78 K .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3-fluorophenyl 4-pentylbenzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl 4-pentylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring .

Scientific Research Applications

4-Cyano-3-fluorophenyl 4-pentylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate
  • 4-Cyano-3-fluorophenyl 4-butylbenzoate

Uniqueness

4-Cyano-3-fluorophenyl 4-pentylbenzoate is unique due to its specific combination of cyano and fluoro substituents on the phenyl ring, which contribute to its distinct liquid crystalline properties. Compared to similar compounds, it exhibits different polymorphic phases and thermodynamic stability, making it valuable for specific applications in liquid crystal technology .

Properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGYBTOINXAQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566669
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86786-89-2
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86786-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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